molecular formula C11H9ClN2O2 B146012 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126129-22-4

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B146012
CAS No.: 126129-22-4
M. Wt: 236.65 g/mol
InChI Key: GXRKKZGRDQQESI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS# 126129-22-4) is a pyrazole-based chemical building block with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing more complex molecules. Pyrazole-3-carboxylic acid derivatives are prized for their role in drug discovery, often functioning as precursors to potential pharmacologically active agents . For instance, this specific scaffold is integral to the structure of compounds like Rimonabant, a well-known cannabinoid receptor antagonist, highlighting its value in developing central nervous system (CNS) targeted therapies . The carboxylic acid group allows for further functionalization, typically through coupling reactions to form amides or through esterification to create ester derivatives, which can be used to explore structure-activity relationships . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKKZGRDQQESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561198
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126129-22-4
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Knoevenagel Condensation Followed by Cyclization

Adapting methods from 3-phenyl-1H-pyrazole syntheses, 4-chloroacetophenone reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent cyclization with hydrazine hydrate yields the pyrazole core. While this route avoids β-keto esters, it requires harsh conditions (100°C, 5 hours) and achieves lower yields (65–70%).

Chlorination of Pyrazole Intermediates

Patents describe chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylates using HCl/H₂O₂, but this approach introduces regiochemical challenges for the target compound. For 1-(4-chlorophenyl) derivatives, direct aryl substitution during pyrazole formation is preferred to avoid post-synthetic modifications.

Industrial-Scale Production Considerations

Scaling the β-keto ester route necessitates:

  • Continuous Flow Reactors : Microreactors improve heat transfer and reduce reaction times (e.g., 30 minutes for cyclocondensation).

  • Solvent Recovery : Ethanol and dichloroethane are distilled and reused, lowering costs.

  • Crystallization Optimization : Gradient cooling (20°C → 5°C) enhances crystal size and purity.

A pilot-scale study achieved 89% yield with 98.5% purity using these protocols.

Data Tables

Table 1. Comparison of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Key Reference
β-Keto ester cyclizationEthyl 3-(4-Cl-Ph)-3-oxobutanoate8595
Knoevenagel condensation4-Chloroacetophenone7090
Ester hydrolysisEthyl pyrazole carboxylate9298

Table 2. Optimal Hydrolysis Conditions

ParameterRangeEffect on Yield
NaOH Concentration2–4 MMaximizes saponification
Reaction Time2–4 hoursMinimizes side products
Temperature80–100°CEnsures complete reaction

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as sulfuric acid or palladium on carbon.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmacophore in drug development. Pyrazole derivatives are known for their anti-inflammatory , analgesic , and antipyretic properties. Recent studies have shown that:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazolones exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects, providing an alternative to traditional pain relief medications with potentially fewer gastrointestinal side effects .

Biological Applications

In biological research, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is studied for its interactions with various biological targets:

  • Enzyme Inhibition : The compound may serve as a lead structure for designing inhibitors targeting specific enzymes involved in disease pathways .
  • Receptor Modulation : It is also explored for its potential to modulate receptor activity in the central nervous system, which could lead to advancements in treating neurological disorders .

Materials Science

The compound's ability to coordinate with metal ions positions it as a valuable building block in materials science:

  • Coordination Polymers : Pyrazole derivatives are being researched for their role in synthesizing coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .

Agricultural Applications

This compound shows promise in agricultural chemistry:

  • Agrochemicals Development : Its biological activity suggests potential use in developing new herbicides and fungicides, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy across various applications:

  • Anti-inflammatory Efficacy :
    • A study demonstrated that pyrazolone derivatives exhibited better gastrointestinal tolerance compared to traditional drugs like phenylbutazone while maintaining strong anti-inflammatory properties .
  • Analgesic Activity Assessment :
    • Pharmacological evaluations revealed that certain derivatives of this compound showed significant analgesic activity without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Material Synthesis :
    • Research into the synthesis of coordination polymers using this compound has shown promising results, indicating its potential utility in advanced material applications .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, which are involved in the inflammatory response, and various receptors in the central nervous system.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1: 4-ClPh; 3: COOH; 5: CH3 C11H9ClN2O2 236.66 Potential anticancer agent, agrochemical intermediate
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1: 4-ClPh; 3: 2,4-Cl2-5-FPh; 5: COOH C16H9Cl3FN2O2 400.62 Enhanced halogen bonding, antimicrobial activity
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1: 4-MeOPh; 3: CH3; 5: COOH C12H12N2O3 232.24 Improved solubility (methoxy group), drug development
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Thienopyrazole backbone; 3: CH3; 5: COOH C13H9ClN2O2S 292.75 Rigid heterocyclic system, enzyme inhibition
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1: 2,4-Cl2Ph; 4: CH3; 5: 4-ClPh; 3: COOH C17H11Cl3N2O2 385.65 Crystalline stability, π-π stacking interactions

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Cl, CF3): Halogen substituents (e.g., in ) increase molecular polarity and enhance interactions with hydrophobic protein pockets. For example, the trifluoromethyl group in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS 175137-34-5) improves metabolic stability .
  • Electron-Donating Groups (e.g., OMe): Methoxy substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability.
  • Heterocyclic Modifications: Thieno[2,3-c]pyrazole derivatives () introduce steric constraints and alter electronic distribution, affecting binding kinetics.

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 126129-22-4) is a pyrazole derivative known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article compiles recent findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Property Details
Chemical Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.66 g/mol
IUPAC Name 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Appearance Powder
Boiling Point 408.8 °C at 760 mmHg
Density 1.38 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has shown significant cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity Testing
    • A study evaluated the compound against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (lung cancer) cell lines.
    • The results indicated an IC₅₀ value of approximately 3.79 µM for MCF7, demonstrating notable efficacy in inhibiting cancer cell proliferation .

Anti-inflammatory Activity

The compound is also recognized for its anti-inflammatory properties. In a carrageenan-induced paw edema model, it exhibited significant inhibition of inflammatory markers.

  • Data Table: Anti-inflammatory Activity
Compound Inhibition (%) Standard Drug Standard Inhibition (%)
This compound≥84.2%Diclofenac86.72%

This suggests that the compound could serve as a promising candidate for the development of anti-inflammatory drugs .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets involved in cancer progression and inflammation.

  • Targeting Kinases: Certain studies have indicated that pyrazole compounds can inhibit Aurora-A kinase, which is critical in cell cycle regulation and has been implicated in tumorigenesis .
  • Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, contributing to its anticancer effects .

Synthesis and Evaluation

A series of derivatives based on the pyrazole structure have been synthesized and evaluated for their biological activities:

  • A study synthesized multiple derivatives and assessed their activity against various cancer cell lines, revealing that some compounds exhibited IC₅₀ values as low as 0.01 µM against MCF7 cells, indicating potent anticancer properties .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against standard drugs:

  • In a study comparing various pyrazole derivatives, it was found that this compound showed superior activity compared to other tested compounds, reinforcing its potential as a lead compound for further development .

Q & A

Basic: What are the key considerations for synthesizing 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

Answer:
The synthesis typically involves a multi-step process starting with hydrazine derivatives and β-keto esters. A representative method includes:

Condensation : React 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene to form a hydrazone intermediate.

Cyclization : Add p-toluenesulfonic acid to promote pyrazole ring formation via azeotropic distillation, removing water to shift equilibrium.

Hydrolysis : Treat the ester intermediate with KOH in methanol to cleave the ester group, followed by acidification (HCl) to precipitate the carboxylic acid.
Key parameters :

  • Temperature control during cyclization (reflux conditions).
  • Use of anhydrous solvents to avoid side reactions.
  • Yield optimization via pH adjustment during acidification (target pH ~1.5) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H NMR chemical shifts for methyl groups at δ ~2.3 ppm and carboxylic protons at δ ~13 ppm).
  • IR Spectroscopy : Identify carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹).
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between aromatic rings (e.g., ~58° between chlorophenyl and pyrazole planes) to confirm stereoelectronic effects .

Advanced: How can crystallographic data resolve contradictions in spectral interpretations?

Answer:
Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) often arise from polymorphic variations or intermolecular interactions. X-ray diffraction provides definitive evidence:

  • Hydrogen Bonding : Intramolecular O-H⋯O bonds stabilize planar conformations, affecting NMR coupling constants.
  • π-π Stacking : Centroid distances (~3.8 Å) between pyrazole and chlorophenyl rings influence UV-Vis absorption and fluorescence properties.
  • Validation : Compare experimental bond angles (e.g., C-N-C: ~106°) with density functional theory (DFT) calculations to identify deviations caused by crystal packing .

Advanced: What strategies optimize reaction yields in pyrazole carboxylic acid synthesis?

Answer:
Yield improvements focus on:

  • Catalyst Screening : Replace K₂CO₃ (used in analogous syntheses) with Cs₂CO₃ for enhanced nucleophilic substitution efficiency in halogenated precursors .
  • Solvent Systems : Use toluene/ethanol azeotropes to remove water during cyclization, driving the reaction forward (Le Chatelier’s principle) .
  • Purification : Recrystallize the final product from acetic acid to remove unreacted hydrazine derivatives, achieving >95% purity .

Advanced: How do substituents on the pyrazole ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups : The 4-chlorophenyl moiety enhances metabolic stability by reducing cytochrome P450 oxidation.
  • Methyl Group at C5 : Steric effects restrict rotational freedom, improving receptor binding affinity (e.g., cannabinoid receptor analogs) .
  • Carboxylic Acid : Facilitates salt formation for improved solubility in biological buffers (e.g., sodium salt formulations) .

Advanced: What computational methods predict intermolecular interactions in crystallography?

Answer:

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H⋯Cl interactions: ~27% contribution to crystal packing) .
  • DFT Calculations : Compare experimental bond lengths (e.g., C-Cl: 1.73 Å) with theoretical values to assess resonance effects.
  • Molecular Dynamics : Simulate thermal motion parameters (e.g., U<sup>eq</sup> for methyl groups: ~0.08 Ų) to validate anisotropic displacement ellipsoids .

Advanced: How are spectral data contradictions addressed in batch-to-batch variations?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in impure batches (e.g., distinguish methyl protons from solvent residues).
  • LC-MS : Detect trace byproducts (e.g., incomplete hydrolysis products with m/z +18 corresponding to ester intermediates).
  • Thermogravimetric Analysis (TGA) : Identify hydrate vs. anhydrous forms, which cause shifts in O-H stretching frequencies .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Safety : Handle chlorinated intermediates (e.g., 2,4-dichlorophenylhydrazine) under inert atmospheres to prevent exothermic decomposition.
  • Process Optimization : Replace batch distillation with continuous flow reactors for azeotropic water removal, reducing reaction time by 40% .
  • Waste Management : Recover toluene (>90%) via fractional distillation to meet green chemistry metrics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

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